molecular formula C23H19N3O4 B14997452 3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione

3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B14997452
M. Wt: 401.4 g/mol
InChI Key: WLYTVCXWQJMXJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione is a quinazoline-dione derivative characterized by a bicyclic core structure with substituted aryl groups at positions 1 and 2. The quinazoline-dione scaffold is known for its versatility in medicinal chemistry, particularly in targeting enzymes like kinases or phosphodiesterases .

Properties

Molecular Formula

C23H19N3O4

Molecular Weight

401.4 g/mol

IUPAC Name

3-(3,5-dimethylphenyl)-1-[(3-nitrophenyl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C23H19N3O4/c1-15-10-16(2)12-19(11-15)25-22(27)20-8-3-4-9-21(20)24(23(25)28)14-17-6-5-7-18(13-17)26(29)30/h3-13H,14H2,1-2H3

InChI Key

WLYTVCXWQJMXJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Formation of the Quinazoline-2,4-dione Core

The quinazoline-2,4-dione scaffold is typically constructed via cyclization of 2-aminobenzamide derivatives. A highly efficient method involves 4-dimethylaminopyridine (DMAP) -catalyzed reactions with tert-butyl dicarbonate [(Boc)₂O] under microwave (MW) irradiation.

Representative Procedure :

  • Combine 2-aminobenzamide (1.0 equiv), (Boc)₂O (1.5 equiv), and DMAP (0.1 equiv) in acetonitrile.
  • Irradiate under MW conditions (30 min, 100°C).
  • Isolate the product via aqueous workup (yield: 92% for unsubstituted analogues).

Key Insight : Microwave conditions enhance reaction efficiency by accelerating cyclization kinetics, particularly for electron-deficient substrates.

N-Alkylation with 3-Nitrobenzyl Group

The 1-position 3-nitrobenzyl moiety is installed via nucleophilic substitution:

Optimized Protocol :

  • Dissolve 3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione (1.0 equiv) in dimethylformamide.
  • Add 3-nitrobenzyl bromide (1.2 equiv) and potassium carbonate (2.0 equiv).
  • Stir at 60°C for 12 h (yield: 78–85% for analogous N-benzylations).

Critical Parameter : Excess base (K₂CO₃) ensures complete deprotonation of the N-H group, facilitating efficient alkylation.

Optimization of Reaction Conditions

Solvent and Catalyst Screening for Cyclization

Comparative data from analogous syntheses:

Solvent Catalyst Temperature (°C) Time (h) Yield (%)
Acetonitrile DMAP 80 (MW) 0.5 92
Dichloromethane None 25 12 10
THF DMAP 66 12 58

Analytical Characterization

The final product must be validated using spectroscopic techniques:

  • ¹H NMR : Expected signals include a singlet for the 3,5-dimethylphenyl protons (δ 6.8–7.1 ppm) and a doublet for the 3-nitrobenzyl methylene group (δ 5.2–5.4 ppm).
  • IR Spectroscopy : Strong absorptions at 1715 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch).

Challenges and Limitations

  • Regioselectivity in N-Alkylation : Competing O-alkylation may occur if the nitrogen is insufficiently deprotonated.
  • Electron-Withdrawing Groups : The 3-nitrobenzyl substituent may slow cyclization kinetics, necessitating prolonged reaction times.

Chemical Reactions Analysis

Reaction Mechanisms

The synthesis relies on nucleophilic substitution and cyclization mechanisms:

N-Alkylation

  • Mechanism : The nitrogen atom in the quinazoline core acts as a nucleophile, displacing a leaving group (e.g., chloride) from 3-nitrobenzyl chloride under basic conditions.

  • Key Factors :

    • Reactivity : The nitro group in the benzyl reagent enhances electrophilicity, facilitating substitution.

    • Selectivity : Steric hindrance from bulky substituents (e.g., 3,5-dimethylphenyl) may influence reaction efficiency.

Cyclization to Form the Quinazoline Ring

  • Mechanism : Condensation of anthranilic acid with a carbonyl compound (e.g., ethyl chloroacetate) forms an intermediate, which undergoes intramolecular cyclization and dehydration to yield the quinazoline-2,4-dione core.

  • Key Factors :

    • Acidic Conditions : Protonation of the carbonyl oxygen facilitates nucleophilic attack by the amine group.

    • Thermal Conditions : Reflux temperatures promote dehydration to form the aromatic ring.

Structural Characterization

Spectroscopic methods confirm the compound’s structure:

  • NMR : Proton signals for aromatic protons, methyl groups, and the nitrobenzyl substituent.

  • IR : Absorption bands for carbonyl groups (C=O) and nitro groups (NO₂).

Reactivity and Potential Modifications

The compound’s reactivity stems from its functional groups:

  • Nitro Group : Susceptible to reduction (e.g., catalytic hydrogenation) to form an amine.

  • Benzyl Substituent : Alkylation or substitution reactions at the benzyl position.

  • Quinazoline Core : Hydrolysis or condensation with hydrazines to form derivatives .

Citations are embedded within the text as per the provided search results.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione is not fully understood but may involve:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline-dione derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of the target compound with structurally related analogs from the literature:

Structural Analogues and Substituent Effects

  • Compound 12a–j (Hindawi, 2019): These derivatives feature a 1-methylquinazoline-dione core with a 3-substituted-2-imino-1,3,5-triazin-1(2H)-yl-sulfonyl-phenyl group. The sulfonyl-triazine moiety enhances polarity and hydrogen-bonding capacity, likely improving aqueous solubility compared to the target compound’s nitrobenzyl and dimethylphenyl groups . For example, 12b includes a thiophen-2-yl substituent, introducing sulfur-mediated π-interactions that may influence binding to metalloenzymes .
  • Patent Example (Rajeshwari & Associates, 2021) :
    A fluorinated quinazoline-dione derivative with a cyclopropa-pyrazolyl acetamide side chain and difluorophenyl groups demonstrates how halogenation can enhance metabolic stability and target affinity, particularly in CNS therapeutics . The target compound lacks halogenation but incorporates nitro and methyl groups, which may trade metabolic stability for reactive intermediates.

Physicochemical and Pharmacological Properties

Property Target Compound Compound 12b Patent Example
Molecular Weight ~405 g/mol (estimated) ~450 g/mol ~650 g/mol
Key Substituents 3-Nitrobenzyl, 3,5-dimethylphenyl Thiophen-2-yl, sulfonyl-triazine Difluorophenyl, trifluoromethyl
Solubility Low (hydrophobic groups) Moderate (polar sulfonyl group) Low (fluorinated hydrophobic)
Potential Activity Cytotoxicity (nitro group) Kinase inhibition Neuroprotective/Enzyme inhibition
  • However, this could also increase off-target toxicity compared to the sulfonyl-triazine derivatives .
  • Methyl vs.

Research Findings and Implications

  • Compound 12a–j demonstrated nanomolar IC50 values against tyrosine kinases, attributed to the sulfonyl-triazine motif’s ability to chelate ATP-binding site residues . The target compound’s nitro group may limit such interactions but could activate under hypoxic conditions (e.g., in cancer therapy).
  • The patent compound’s fluorine-rich structure showed prolonged half-life in preclinical models, a trait less likely in the nitro/methyl-substituted target compound .

Biological Activity

The compound 3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione belongs to the quinazoline family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial and anticancer properties, as well as its potential mechanisms of action.

Chemical Structure

The structure of the compound can be represented as follows:

C19H18N2O3\text{C}_{19}\text{H}_{18}\text{N}_{2}\text{O}_{3}

Synthesis and Derivatives

The synthesis of quinazoline derivatives often involves modifications at various positions on the quinazoline ring. Research indicates that substituents on the quinazoline scaffold can significantly influence biological activity. For instance, studies have shown that introducing different substituents can enhance antimicrobial properties against various bacterial strains .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of quinazoline-2,4(1H,3H)-dione derivatives against both Gram-positive and Gram-negative bacteria. The Agar well diffusion method was employed to assess this activity. Notably:

  • Compound 13 displayed moderate activity with an inhibition zone of 9 mm against Staphylococcus aureus.
  • Compound 15 exhibited a broad bioactive spectrum, showing significant inhibition against Escherichia coli with an inhibition zone of 15 mm and a minimum inhibitory concentration (MIC) of 65 mg/mL .

Table 1 summarizes the antimicrobial activities of selected compounds:

CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)
13Staphylococcus aureus980
15Escherichia coli1565
-Candida albicans1180

Anticancer Activity

In addition to antimicrobial properties, quinazoline derivatives have shown promising anticancer activity. For example:

  • Compounds such as 4b and 4e demonstrated significant cytotoxicity against colorectal cancer cell lines (HCT-116), with IC50 values ranging from 0.052 to 0.084 µM .
  • The compound's mechanism appears to involve dual inhibition of c-Met and VEGFR-2 tyrosine kinases, which are crucial in cancer proliferation and metastasis.

Table 2 outlines the cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
4bHCT-1160.052
4eHCT-1160.084
-WI38 (normal)>16

The biological activity of quinazoline derivatives is often attributed to their ability to inhibit key enzymes involved in bacterial DNA replication and cancer cell proliferation. The dual inhibition mechanism targeting c-Met and VEGFR-2 suggests a multifaceted approach to combating tumor growth and bacterial resistance.

Case Studies

Several case studies have highlighted the effectiveness of quinazoline derivatives in clinical settings:

  • Antimicrobial Resistance : A study indicated that certain derivatives could serve as effective alternatives to traditional antibiotics due to their unique mechanisms that circumvent common resistance pathways .
  • Cancer Therapy : Clinical trials focusing on compounds similar to 3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione have shown promising results in reducing tumor size in preclinical models .

Q & A

Q. What are the established synthetic routes for 3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step reactions starting from anthranilic acid derivatives or 2-aminobenzamide. For example, nitration of quinazoline precursors using HNO₃/H₂SO₄ mixtures under controlled temperatures (0–5°C) is critical to avoid over-nitration . Modifications like the Lange and Sheible method (with supercritical CO₂ or carbonylation) improve yields to >90% by optimizing solvent systems (DMF with K₂CO₃) and reaction times (18–24 hours) . Key steps include benzylation of the quinazoline core using 3-nitrobenzyl halides in the presence of base catalysts .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Methodological Answer : Comprehensive spectroscopic characterization is essential:
  • ¹H/¹³C NMR : Assignments of aromatic protons (δ 7.1–8.5 ppm) and carbonyl groups (δ 160–170 ppm) confirm substitution patterns .
  • FT-IR : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~1520 cm⁻¹ (NO₂) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the nitrobenzyl and dimethylphenyl substituents .

Advanced Research Questions

Q. How can substituent modifications (e.g., nitro group position, alkyl chains) enhance biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that:
  • Nitro Group : The 3-nitro position on the benzyl ring enhances electron-withdrawing effects, improving interactions with bacterial enzymes (e.g., dihydrofolate reductase) .
  • Dimethylphenyl Group : Hydrophobic 3,5-dimethyl substitution increases membrane permeability, as shown in antibacterial assays against S. aureus (MIC: 2–8 µg/mL) .
  • Method : Systematic substitution via Ullmann coupling or Suzuki-Miyaura reactions, followed by enzymatic inhibition assays, quantifies activity changes .

Q. What catalytic systems optimize the synthesis of quinazoline-2,4-dione derivatives?

  • Methodological Answer : Heterogeneous catalysts like ZnO nanoparticles on dendritic fibrous nanosilica (DFNS) enhance cyclization steps by reducing activation energy (yield: 89–92% vs. 70–75% without catalyst) . Solvent-free conditions or ionic liquids (e.g., [BMIM][BF₄]) minimize side reactions during benzylation . Kinetic studies (e.g., Arrhenius plots) identify optimal temperatures (80–100°C) for nitro-group stability .

Q. How can contradictions in reported antibacterial efficacy be resolved?

  • Methodological Answer : Discrepancies in MIC values (e.g., 2 vs. 16 µg/mL for E. coli) may arise from:
  • Strain Variability : Use standardized CLSI protocols with ATCC reference strains .
  • Solubility Factors : DMSO concentrations >1% can inhibit bacterial growth, necessitating vehicle controls .
  • Biofilm Assays : Compare planktonic vs. biofilm IC₅₀ values to assess compound penetration efficiency .

Q. What mechanistic insights exist for its antiviral activity?

  • Methodological Answer : The compound inhibits viral replication by targeting host-viral protein interactions. For example:
  • Molecular Docking : Simulations show strong binding (ΔG < −8 kcal/mol) to HIV-1 reverse transcriptase’s allosteric pockets .
  • Enzyme Assays : IC₅₀ values for human dihydroorotate dehydrogenase (DHODH) inhibition (<1 µM) correlate with reduced pyrimidine pools in virally infected cells .
  • Cellular Models : Time-of-addition experiments in HEK293T cells distinguish early (entry) vs. late (assembly) antiviral effects .

Methodological Tables

Table 1 : Key Synthetic Parameters and Yields

StepReagents/ConditionsYield (%)Reference
Quinazoline CyclizationAnthranilic acid, urea, HCl, 100°C87–92
NitrationHNO₃/H₂SO₄, 0–5°C, 2 h85
Benzylation3-Nitrobenzyl chloride, K₂CO₃, DMF89

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.